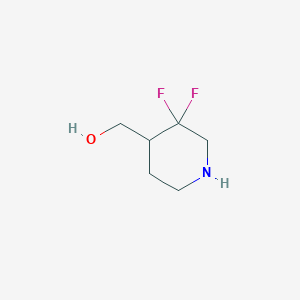

(3,3-Difluoropiperidin-4-YL)methanol

CAS No.: 1258638-14-0

Cat. No.: VC2679600

Molecular Formula: C6H11F2NO

Molecular Weight: 151.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258638-14-0 |

|---|---|

| Molecular Formula | C6H11F2NO |

| Molecular Weight | 151.15 g/mol |

| IUPAC Name | (3,3-difluoropiperidin-4-yl)methanol |

| Standard InChI | InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2 |

| Standard InChI Key | RDYYKMKTYDTFNJ-UHFFFAOYSA-N |

| SMILES | C1CNCC(C1CO)(F)F |

| Canonical SMILES | C1CNCC(C1CO)(F)F |

Introduction

Chemical Structure and Properties

Structural Features and Identification

(3,3-Difluoropiperidin-4-YL)methanol is characterized by a six-membered piperidine ring containing a secondary amine at position 1, two geminal fluorine atoms at position 3, and a hydroxymethyl group at position 4. This unique structure provides multiple functional handles for chemical modifications.

| Property | Value |

|---|---|

| CAS Number | 1258638-14-0 |

| Molecular Formula | C6H11F2NO |

| Molecular Weight | 151.15 g/mol |

| IUPAC Name | (3,3-difluoropiperidin-4-yl)methanol |

| SMILES Notation | C1CNCC(C1CO)(F)F |

| InChI | InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2 |

| InChIKey | RDYYKMKTYDTFNJ-UHFFFAOYSA-N |

| Physical Form | Solid |

The compound contains three key functional groups that contribute to its chemical behavior and utility:

-

A secondary amine in the piperidine ring (hydrogen bond donor/acceptor)

-

Two fluorine atoms at the 3-position (enhancing metabolic stability)

-

A hydroxymethyl group at the 4-position (offering synthetic versatility)

Related Compounds and Derivatives

Several important compounds are structurally related to (3,3-Difluoropiperidin-4-YL)methanol:

-

(3,3-Difluoropiperidin-4-yl)methanol hydrochloride (CAS: 1783945-29-8): The hydrochloride salt form commonly used in research settings for improved stability and solubility

-

(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol (CAS: 1303974-07-3): A derivative with the piperidine nitrogen substituted with a benzyl group

-

(4,4-Difluoropiperidin-3-yl)methanol (CAS: 1331823-62-1): An isomeric structure with fluorine atoms at the 4-position instead of the 3-position

-

Piperidin-4-ylmethanol hydrochloride (CAS: 90748-01-9): The non-fluorinated structural analog

Synthesis and Preparation Methods

Examples from Patent Literature

In pharmaceutical research contexts, this compound has been prepared as an intermediate in multi-step syntheses. For example, patent literature describes the use of (3,3-difluoropiperidin-4-yl)methanol in the preparation of compounds targeting various biological pathways:

"(5,5-difluoropiperidin-3-yl)methanol used in the preparation of example 4h, (3,3-difluoropiperidin-4-yl)methanol used in the preparation of example 4o, and..."

This demonstrates the compound's utility as a building block in the synthesis of more complex bioactive molecules.

Applications in Research and Drug Development

Medicinal Chemistry Applications

(3,3-Difluoropiperidin-4-YL)methanol has found significant applications in medicinal chemistry due to its favorable properties:

-

The difluoro substitution pattern improves metabolic stability compared to non-fluorinated analogs

-

The hydroxymethyl group provides a point for further functionalization or conjugation

-

The piperidine nitrogen offers additional sites for chemical modification

Specific applications include:

-

Development of kappa opioid receptor modulators, as documented in research on tetrahydroisoquinoline compounds

-

Incorporation into anticancer drug candidates, particularly substituted benzimidazolones as described in patent literature

-

Utilization in compounds targeting cholesterol 24-hydroxylase activity

Use as a Chemical Building Block

As a versatile small molecule scaffold, (3,3-Difluoropiperidin-4-YL)methanol serves as an important intermediate in organic synthesis. Its applications include:

-

Incorporation into complex molecular structures for pharmaceutical research

-

Serving as a key intermediate in the synthesis of drug candidates

-

Providing a fluorinated substructure that can enhance pharmacokinetic properties of drug molecules

The commercial availability of this compound from chemical suppliers (priced between approximately 450-2000 € per 50-500mg) indicates its recognized value in research settings .

Chemical Reactivity and Transformations

Hydroxymethyl Group Reactions

The primary alcohol functionality can undergo various transformations:

-

Oxidation to aldehyde or carboxylic acid derivatives

-

Esterification to form esters

-

Conversion to halides or other leaving groups for substitution reactions

-

Protection as ethers during multi-step syntheses

Piperidine Nitrogen Reactions

The secondary amine of the piperidine ring offers additional reactivity:

-

Alkylation to form tertiary amines (as demonstrated in the benzylated derivative)

-

Acylation to form amides

-

Carbamate formation

-

Salt formation with acids (as with the hydrochloride derivative)

Difluoro Group Properties

The difluoro group at the 3-position contributes specific properties:

-

Enhanced metabolic stability against oxidative metabolism

-

Altered electronic properties of the molecule

-

Potential influence on binding affinity to biological targets

| Supplier | Form | Purity | Pack Size | Price Range |

|---|---|---|---|---|

| CymitQuimica | Hydrochloride | Not specified | 50-500mg | 451-1,208 € |

| Multiple vendors via Chem-Space | Hydrochloride | 95-98% | 100mg-5g | $150-3,300 |

| Ambeed | Free base | Not specified | Various | Not specified |

| Sigma-Aldrich | Hydrochloride | 98% | Various | Not specified |

This widespread availability from commercial sources allows researchers to readily incorporate this compound into their synthetic workflows .

Quality Specifications

Available commercial samples typically feature:

-

Purity levels of 95-98%

-

Analytical documentation including Certificates of Analysis (COA)

-

Safety Data Sheets providing handling guidance

-

Specification of storage conditions (typically inert atmosphere, 2-8°C)

Current Research Trends

Pharmaceutical Applications Development

Current research involving (3,3-Difluoropiperidin-4-YL)methanol focuses on several pharmaceutical areas:

-

Development of novel kappa opioid receptor modulators for pain management

-

Creation of targeted anticancer agents

-

Design of CNS-active compounds where the fluorine substitution may improve blood-brain barrier penetration

Synthetic Methodology Advancement

Research efforts also focus on developing improved synthetic routes to access this and related fluorinated piperidine derivatives:

-

More efficient fluorination methods

-

Stereoselective approaches to control the configuration at chiral centers

-

Sustainable and scalable preparation methods

Structure-Activity Relationship Studies

Ongoing investigations examine how structural modifications to this scaffold affect biological activity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume